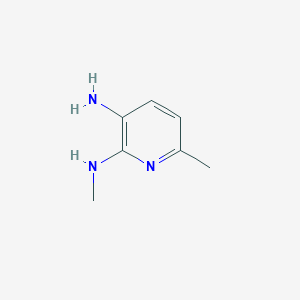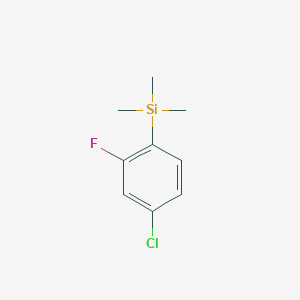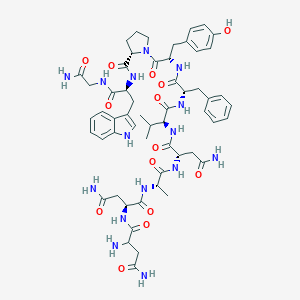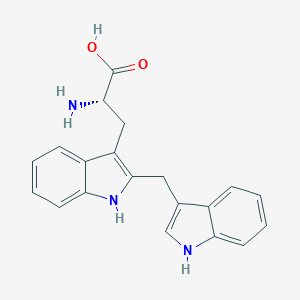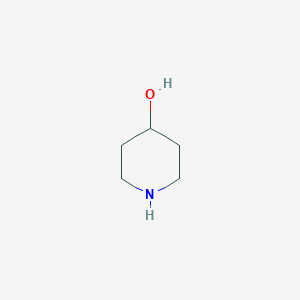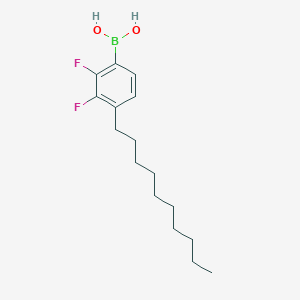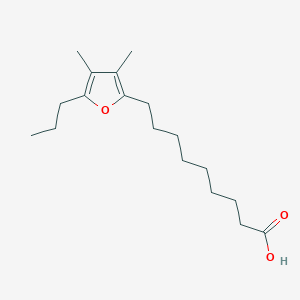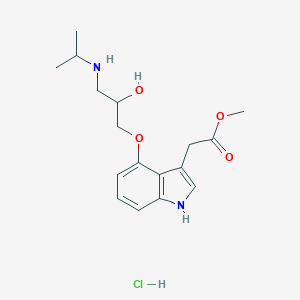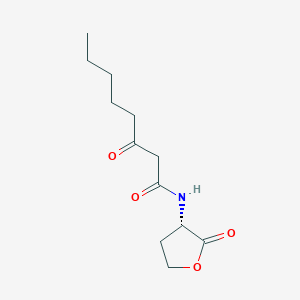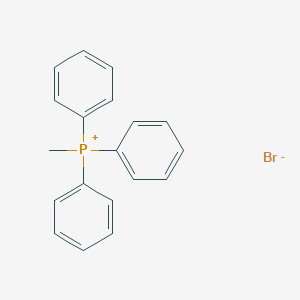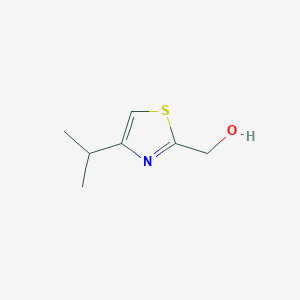
(4-Isopropylthiazol-2-yl)methanol
Übersicht
Beschreibung
(4-Isopropylthiazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(4-isopropylthiazol-2-yl)ethanol or ITZ. It is a colorless liquid with a molecular formula of C8H11NOS and a molecular weight of 169.25 g/mol.
Wirkmechanismus
The mechanism of action of (4-Isopropylthiazol-2-yl)methanol is not fully understood. However, studies have suggested that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that (4-Isopropylthiazol-2-yl)methanol has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. In addition, it has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Isopropylthiazol-2-yl)methanol in lab experiments is its potential as a chiral auxiliary in organic synthesis. It may also have applications in antimicrobial and anti-inflammatory drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (4-Isopropylthiazol-2-yl)methanol. One area of interest is its potential use in developing new antimicrobial and anti-inflammatory drugs. It may also have applications in other fields, such as agriculture and food preservation. Further studies are needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
(4-Isopropylthiazol-2-yl)methanol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Eigenschaften
CAS-Nummer |
156589-83-2 |
|---|---|
Produktname |
(4-Isopropylthiazol-2-yl)methanol |
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
(4-propan-2-yl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3 |
InChI-Schlüssel |
YJTSEYDGJPGJPR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)CO |
Kanonische SMILES |
CC(C)C1=CSC(=N1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

